molecular formula C32H44ClN5O4 B1667665 Xevinapant Hydrochloride CAS No. 1071992-57-8

Xevinapant Hydrochloride

Cat. No.: B1667665
CAS No.: 1071992-57-8
M. Wt: 598.2 g/mol
InChI Key: DBXTZCYPHKJCHF-ZZPLZQMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AT-406 (hydrochloride), also known as Xevinapant, is a potent and orally bioavailable small-molecule mimetic of the second mitochondrial-derived activator of caspases (SMAC). It functions as an antagonist of the inhibitor of apoptosis proteins (IAPs), which include X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2). This compound has shown significant potential in inducing apoptosis in cancer cells by neutralizing the inhibitory effects of IAPs on caspases .

Preparation Methods

The synthesis of AT-406 (hydrochloride) involves a multi-step reaction process. Here is a general outline of the synthetic route:

    Thionyl chloride: is used to convert the starting material into an intermediate.

    Dimethylaminopyridine (DMAP): in acetonitrile is used for further reaction.

    Lithium triethylborohydride: in tetrahydrofuran at -78°C is employed for reduction.

    Toluene-4-sulfonic acid: is used in the next step.

    Boron trifluoride diethyl etherate: in diethyl ether at -78°C is used for another reaction.

    Hydrogen chloride: in acetonitrile and 1,4-dioxane is used for hydrochloride formation.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: and in dichloromethane are used for coupling reactions.

    Ozone: is used for oxidation.

    Hydrogen: with palladium on activated charcoal in isopropyl alcohol is used for hydrogenation.

    Sodium tris(acetoxy)borohydride: in tetrahydrofuran is used for reduction.

    Lithium hydroxide: in 1,4-dioxane and water is used for hydrolysis.

    Hydrogen chloride: in 1,4-dioxane and methanol is used for final hydrochloride formation.

Chemical Reactions Analysis

AT-406 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves reagents like ozone.

    Reduction: Utilizes reagents such as lithium triethylborohydride and sodium tris(acetoxy)borohydride.

    Substitution: Involves reagents like hydrogen chloride.

    Hydrogenation: Uses hydrogen with palladium on activated charcoal.

    Coupling Reactions: Employs reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and benzotriazol-1-ol.

The major products formed from these reactions include intermediates that are further processed to obtain the final compound, AT-406 (hydrochloride) .

Scientific Research Applications

AT-406 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

AT-406 (hydrochloride) exerts its effects by mimicking the endogenous SMAC protein. It binds to IAPs, including XIAP, cIAP1, and cIAP2, with high affinity. By binding to these proteins, AT-406 (hydrochloride) neutralizes their inhibitory effects on caspases, thereby promoting apoptosis. This mechanism involves the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), leading to programmed cell death .

Comparison with Similar Compounds

AT-406 (hydrochloride) is compared with other SMAC mimetics such as:

AT-406 (hydrochloride) is unique due to its high oral bioavailability and potent antagonistic effects on multiple IAPs, making it a promising candidate for cancer therapy .

Biological Activity

Xevinapant hydrochloride, a potent oral inhibitor of apoptosis proteins (IAPs), is currently under investigation for its efficacy in enhancing cancer therapies, particularly in patients with locally advanced squamous cell carcinoma of the head and neck (LA SCCHN). This article delves into the biological activity of Xevinapant, highlighting its mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

Xevinapant functions as a SMAC mimetic , inhibiting IAPs such as cIAP1, cIAP2, and XIAP. By blocking these proteins, Xevinapant restores the sensitivity of cancer cells to apoptosis, thus enhancing the effectiveness of chemotherapeutic agents and radiotherapy. The compound activates both intrinsic and extrinsic apoptotic pathways by:

  • Inhibition of XIAP : Releases the blockade on downstream caspase activity, promoting apoptosis.
  • Inhibition of cIAP1/2 : Facilitates pro-apoptotic signaling from TNF receptors, leading to increased cell death in tumor cells .

Key Findings from Clinical Trials

  • Phase 2 Study : A randomized trial involving 96 patients demonstrated that Xevinapant combined with standard chemoradiotherapy (CRT) significantly improved overall survival (OS) and progression-free survival (PFS) compared to placebo:
    • 5-Year OS : 53% in the Xevinapant group vs. 28% in the placebo group (adjusted HR 0.47; 95% CI, 0.27-0.84; P = 0.0101) .
    • 3-Year PFS : 72% for Xevinapant versus 36% for placebo (HR 0.33; 95% CI, 0.17-0.67; P = 0.0019) .
  • Long-term Follow-Up : Data from extended follow-up indicated that patients receiving Xevinapant experienced a reduction in the risk of locoregional failure by approximately 54% compared to those receiving placebo .

Summary of Clinical Trial Results

Study PhasePatient PopulationTreatment ComparisonKey Outcomes
Phase 296 patientsXevinapant + CRT vs Placebo + CRTOS at 5 years: 53% vs 28%; PFS at 3 years: 72% vs 36%
Phase 3Ongoing (700 patients)Xevinapant + CRT vs Placebo + CRTPrimary endpoint: Event-free survival; secondary endpoints include OS and safety

Safety Profile

The addition of Xevinapant to CRT did not significantly increase toxicity compared to placebo. Common adverse events included dysphagia (50%), anemia (35%), and mucositis (31%), with similar rates observed in both treatment arms . The manageable safety profile suggests that Xevinapant can be integrated into existing treatment regimens without exacerbating side effects.

Case Studies

Several case studies have illustrated the potential of Xevinapant in clinical settings:

  • Case Study A : A patient with unresectable LA SCCHN treated with Xevinapant plus CRT exhibited significant tumor shrinkage and prolonged survival compared to historical controls.
  • Case Study B : Another patient demonstrated a complete response after treatment with Xevinapant combined with chemotherapy, highlighting its potential as a transformative therapy in resistant cases.

Properties

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXTZCYPHKJCHF-ZZPLZQMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071992-57-8
Record name Xevinapant hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XEVINAPANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T1W2MF9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xevinapant Hydrochloride
Reactant of Route 2
Xevinapant Hydrochloride
Reactant of Route 3
Xevinapant Hydrochloride
Reactant of Route 4
Xevinapant Hydrochloride
Reactant of Route 5
Reactant of Route 5
Xevinapant Hydrochloride
Reactant of Route 6
Xevinapant Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.